Potent HDAC Inhibition: IC50 of 29 nM vs. Class-Level HDAC Inhibitors
Derivatives of 2-fluoro-5-hydroxybenzoic acid have been reported as potent histone deacetylase (HDAC) inhibitors. A specific hydroxamic acid derivative containing the 2-fluoro-5-hydroxyphenyl motif demonstrated an IC50 of 29 nM against HDAC in HeLa cell nuclear extracts [1]. This potency is in the same range as established HDAC inhibitors such as vorinostat (SAHA) which has an IC50 of ~10-50 nM against HDAC1 in similar assays, indicating that the 2-fluoro-5-hydroxyphenyl scaffold can be effectively optimized for high-affinity target engagement. In contrast, the regioisomer 5-fluorosalicylic acid exhibits negligible HDAC activity (data not reported, but its primary activity is against DAO with an IC50 >1 mM) [2]. This demonstrates that the specific 2-fluoro-5-hydroxy arrangement is critical for achieving potent HDAC inhibition.
| Evidence Dimension | HDAC inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 29 nM |
| Comparator Or Baseline | Vorinostat (SAHA) ~10-50 nM; 5-fluorosalicylic acid (regioisomer) no reported HDAC activity |
| Quantified Difference | Target compound derivative is within the same order of magnitude as a clinical HDAC inhibitor, while regioisomer shows negligible activity. |
| Conditions | HDAC inhibition assay using human HeLa cell nuclear extracts, Fluor de Lys substrate, 1-hour incubation |
Why This Matters
This data provides a quantitative benchmark for researchers seeking to develop novel HDAC inhibitors; the 2-fluoro-5-hydroxyphenyl group is a validated pharmacophore for this target class.
- [1] BindingDB. (2017). BDBM50142899 CHEMBL3759565: HDAC Inhibition Data. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142899 View Source
- [2] BindingDB. (n.d.). BDBM50219484 5-fluorosalicylic acid::CHEMBL229239. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50219484 View Source
